molecular formula C4H9FN2 B6360155 4-Fluoro-4-methylpyrazolidine CAS No. 144758-30-5

4-Fluoro-4-methylpyrazolidine

Cat. No.: B6360155
CAS No.: 144758-30-5
M. Wt: 104.13 g/mol
InChI Key: YLOFXNSABQJLGP-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpyrazolidine is a heterocyclic compound featuring a pyrazolidine core (a five-membered ring with two adjacent nitrogen atoms) substituted with a fluorine atom and a methyl group at the 4-position. However, direct experimental data on this compound are scarce in publicly available literature. Comparative analyses must instead rely on structurally related fluorinated heterocycles, such as piperazines, pyridines, and pyrimidines, documented in patents and chemical catalogs .

Properties

IUPAC Name

4-fluoro-4-methylpyrazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c1-4(5)2-6-7-3-4/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFXNSABQJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylpyrazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylpyrazolidine with a fluorinating agent such as Selectfluor®. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 4-Fluoro-4-methylpyrazolidine with high selectivity .

Industrial Production Methods: Industrial production of 4-Fluoro-4-methylpyrazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-methylpyrazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazolidines .

Scientific Research Applications

4-Fluoro-4-methylpyrazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpyrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include fluorinated piperidines, pyrazines, and pyrimidines, which share functional similarities in fluorine substitution and heterocyclic frameworks. Key distinctions arise in ring size, nitrogen positioning, and substituent effects:

  • Core Structure: 4-Fluoro-4-methylpyrazolidine: A five-membered pyrazolidine ring with adjacent nitrogens. Piperazine/piperidine derivatives: Six-membered rings (e.g., 4-(4-fluorophenyl)piperidine in ) with one or two nitrogens, offering greater conformational flexibility . Pyrazolo-pyrazine/pyrido-pyrimidinones: Fused bicyclic systems (e.g., compounds in ), which enhance aromaticity and planar rigidity .
  • Fluorine Substitution :

    • Fluorine on the pyrazolidine ring (C4) may enhance metabolic stability via reduced susceptibility to oxidative degradation compared to fluorinated alkyl side chains (e.g., 2-fluoroethyl in ) .
    • Fluorophenyl groups (e.g., 4-(4-fluorophenyl)piperidine in ) introduce strong electron-withdrawing effects, influencing receptor binding in medicinal chemistry .
  • Similar steric effects are observed in ethyl- and methyl-substituted pyrazolo-pyrazine derivatives () .

Data Tables of Comparative Analysis

Compound Core Structure Fluorine Position Key Substituents Potential Applications
4-Fluoro-4-methylpyrazolidine Pyrazolidine Ring (C4) Methyl (C4) Drug intermediates (inferred)
7-[4-(2-Fluoroethyl)piperazin-1-yl]-pyrido-pyrimidinone () Pyrido-pyrimidinone Side chain (ethyl) Ethyl, methyl Kinase inhibitors
4-(4-Fluorophenyl)piperidine () Piperidine Phenyl ring (C4) None Organic synthesis

Research Findings and Implications

Fluorine Position and Bioactivity

  • Ring vs. Side-Chain Fluorination : Fluorine on heterocyclic rings (e.g., pyrazolidine) enhances dipole interactions and metabolic stability compared to aliphatic fluorinated chains, which may improve pharmacokinetics in drug candidates .
  • Steric and Electronic Effects : Methyl groups adjacent to fluorine (as in 4-Fluoro-4-methylpyrazolidine) could reduce ring puckering, favoring interactions with flat binding pockets in enzymes or receptors. This contrasts with bulky substituents in pyrazolo-pyrazine derivatives (), which prioritize steric complementarity .

Limitations and Knowledge Gaps

  • No direct pharmacological or kinetic data exist for 4-Fluoro-4-methylpyrazolidine. Its inferred properties are extrapolated from analogs with divergent ring systems.

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